5,6-Dichloropyrazin-2-amine
Description
Significance of Pyrazine (B50134) Scaffolds in Contemporary Organic Chemistry
Pyrazine and its derivatives are a significant class of heterocyclic compounds in organic chemistry. researchgate.nettandfonline.combenthamdirect.com The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif found in numerous natural and synthetic compounds. mdpi.com These scaffolds are of substantial interest due to their wide range of applications, from pharmaceuticals to materials science. researchgate.nettandfonline.com
In the realm of medicinal chemistry, pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities. tandfonline.combenthamdirect.com The structural framework of pyrazine is a component of various clinically used drugs. benthamdirect.com Beyond their biological significance, pyrazine scaffolds serve as versatile building blocks in synthetic organic chemistry. researchgate.net They are employed in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to construct more complex molecular architectures. tandfonline.com Furthermore, pyrazine derivatives have found applications as dyes, electroluminescent materials, organic semi-conductors, and as ligands in coordination chemistry. mdpi.com The pyrazine nucleus is also a core component of several biologically important polycyclic compounds, including quinoxalines, phenazines, pteridines, and flavins. mdpi.com
Historical Context of Halogenated Aminopyrazines in Synthetic Methodologies
The chemistry of pyrazines, while significant, remains less explored compared to other heterocyclic systems. rsc.org Within this class of compounds, halogenated pyrazines have emerged as particularly valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.org The presence of halogen atoms on the electron-deficient pyrazine ring provides reactive sites for various chemical transformations. rsc.org
Historically, the functionalization of halogenated pyrazines has been a key area of study. An early notable example includes the successful application of the Suzuki cross-coupling reaction to chloropyrazine, which demonstrated the utility of these compounds in forming carbon-carbon bonds. rsc.org The inherent electron-deficient nature of the pyrazine ring also facilitates aromatic nucleophilic substitution reactions on its halogenated derivatives. rsc.org
The development of efficient and selective halogenation methods for aminopyrazines has been a crucial aspect of their synthetic utility. thieme.de For instance, methodologies for the mono- and di-bromination of 2-aminopyrazine (B29847) have been established, providing access to key synthetic precursors. thieme.de The systematic investigation into the halogenation patterns of pyrazine derivatives continues to be an active area of research.
Research Trajectories and Academic Relevance of 5,6-Dichloropyrazin-2-amine
This compound is a halogenated aminopyrazine that serves as a valuable building block in organic synthesis. Its academic relevance stems from the reactivity of its functional groups—the amino group and the two chlorine atoms—which allow for a variety of chemical modifications. Research into related compounds, such as 2,3-diamino-5,6-dichloropyrazine, has focused on developing improved, milder synthetic routes starting from precursors like 2-aminopyrazine. researchgate.net
The chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions, making the compound a versatile intermediate. cymitquimica.com For example, studies on the amination of related dichloropyrazines have demonstrated the feasibility of selectively substituting the chlorine atoms. mdpi.com
The research trajectory for compounds like this compound is pointed towards the synthesis of novel functional materials and biologically active molecules. For instance, related dichloropyrazine derivatives are used as precursors for the synthesis of more complex heterocyclic systems like azaphthalocyanines. cuni.cz Furthermore, chloro-substituted pyrazin-2-amines have been used as ligands to form coordination polymers with metal ions, such as copper(I) bromide. mdpi.com The broader family of aminopyrazines serves as starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyrazines, which have been investigated for their potential as enzyme inhibitors. ucl.ac.uk
Compound Data
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 59489-29-1 | 001chemical.com |
| Molecular Formula | C4H3Cl2N3 | 001chemical.com |
| Molecular Weight | 163.99 g/mol | 001chemical.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Conditions | Store in a dark place, under an inert atmosphere, at 2-8°C. | sigmaaldrich.comachmem.com |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUFIOMPICRXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 5,6 Dichloropyrazin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms
The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of two chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective replacement of the chlorine atoms by a variety of nucleophiles.
Displacement of Halogen Atoms by Diverse Nucleophiles
The chlorine atoms of 5,6-Dichloropyrazin-2-amine can be displaced by a wide array of nucleophiles. These reactions are fundamental to the derivatization of the pyrazine core. For instance, amines and thiols can readily substitute the chlorine atoms under appropriate conditions. The high reactivity of the chlorine atoms in the 3 and 5 positions of similar dichloropyrazine systems toward nucleophiles like amines, thiols, and alkoxides has been noted.
The reaction of heteroaryl chlorides, including those in the pyrazine series, with amines in water in the presence of potassium fluoride (B91410) has been shown to be a facile method for N-arylation via an SNAr reaction. nih.gov This highlights the utility of aqueous conditions for these transformations. The choice of nucleophile is critical, with more nucleophilic species like amines and thiols often leading to different product distributions compared to less nucleophilic ones such as alcohols. acs.org
| Nucleophile Type | Example | Product Type |
| Amines | Primary and secondary amines | Substituted aminopyrazines |
| Thiols | Alkyl and aryl thiols | Thioether-substituted pyrazines |
| Alkoxides | Methoxide, ethoxide | Alkoxy-substituted pyrazines |
Regioselective Amination Reactions at Pyrazine Ring Positions
The two chlorine atoms in this compound are in distinct chemical environments, which can lead to regioselective reactions. In related unsymmetrical dichloropyrazines, the position of nucleophilic attack is influenced by the electronic nature of other substituents on the ring. researchgate.net For a 2-substituted 3,5-dichloropyrazine, an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group at the 2-position directs it to the 5-position. researchgate.net
In the context of this compound, the amino group at the 2-position is an electron-donating group. This would suggest a preference for substitution at the C-6 position. However, steric factors can also play a significant role. Studies on related dihalopyrrolopyrazines have shown that both metal-free and palladium-catalyzed amination reactions can proceed with high regioselectivity, affording either 2-amino or 3-amino products depending on the reaction conditions. rsc.orgsemanticscholar.org For example, metal-free microwave-assisted amination of a 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine derivative exclusively yielded the 3-amino product, while a Buchwald-Hartwig cross-coupling reaction gave only the 2-amino product. rsc.orgsemanticscholar.org
Influence of Reaction Conditions on SNAr Selectivity
The selectivity of SNAr reactions on dichloropyrazines is highly dependent on the reaction conditions, including the solvent, base, and temperature. For example, in the amination of 2,4-dichloropyrimidine (B19661) derivatives, the use of different bases and solvents can influence the ratio of isomeric products. mdpi.com The alkalinity of the reaction medium can significantly impact the outcome, with stronger bases sometimes leading to solvolysis products in addition to the desired amination. mdpi.com
The order of addition of reactants can also be crucial in minimizing side product formation. d-nb.info In some cases, microwave irradiation has been employed to facilitate C-N bond-forming substitution reactions, particularly when reactions are sluggish under conventional heating. rsc.org The choice of solvent is also critical; for instance, reactions in water can be promoted by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), enabling the use of milder and more environmentally friendly conditions. d-nb.info
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. This compound is a suitable substrate for these powerful transformations.
Palladium-Catalyzed C-C Coupling (e.g., Sonogashira, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions provide efficient methods for constructing new C-C bonds at the chlorinated positions of the pyrazine ring.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to various chloropyrazines. researchgate.netrsc.org For instance, N-(3-chloropyrazin-2-yl)methanesulfonamide undergoes Sonogashira coupling with various alkynes, followed by cyclization to yield pyrrolo[2,3-b]pyrazines. rsc.org This reaction is typically carried out under mild conditions with a palladium catalyst and a copper co-catalyst in the presence of a base. wikipedia.org
The Suzuki coupling reaction, which couples an organoboron compound with a halide, is another versatile tool for functionalizing chloropyrazines. rsc.orgresearchgate.net The reaction of 2,5-dibromo-3-methoxypyrazine (B1588872) has been shown to proceed at the C2 position. rsc.org While specific examples for this compound are not detailed in the provided context, the general applicability of Suzuki coupling to chloropyrazines suggests its feasibility. rsc.org
The Heck reaction , the coupling of an unsaturated halide with an alkene, has also been explored with dichloropyrazines. rsc.org For example, the reaction of 2,3-dichloropyrazine (B116531) with various acrylates and styrenes can lead to mono- or di-alkenylated products depending on the reaction temperature. rsc.org This reaction is a palladium-catalyzed process that forms a substituted alkene. wikipedia.orgnumberanalytics.com
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base |
| Suzuki | Organoboron compound | Pd catalyst, base |
| Heck | Alkene | Pd catalyst, base |
C-N and C-O Bond Formation (e.g., Buchwald-Hartwig, Chan-Lam)
Palladium and copper-catalyzed reactions are also instrumental in forming C-N and C-O bonds.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a significant improvement over traditional methods. snnu.edu.cn It has been applied to the amination of various heteroaryl chlorides, including those in the pyrimidine, pyrazine, and quinazoline (B50416) series. nih.govbeilstein-journals.org While direct examples with this compound are not specified, the successful amination of other chloropyrazines suggests its potential applicability. researchgate.net
The Chan-Lam coupling offers a complementary method for forming C-N and C-O bonds, typically using a copper catalyst to couple an aryl boronic acid with an amine or alcohol. wikipedia.orgnrochemistry.com This reaction can often be performed under mild conditions, even at room temperature in the presence of air. wikipedia.orgorganic-chemistry.org A rapid protocol for Chan-Lam C-N and C-S cross-coupling has been developed using a specific copper complex as a catalyst at room temperature. rsc.org
| Coupling Reaction | Coupling Partners | Catalyst (Typical) |
| Buchwald-Hartwig | Aryl halide, Amine | Palladium complex with phosphine (B1218219) ligand, base |
| Chan-Lam | Aryl boronic acid, Amine/Alcohol | Copper salt, base, oxidant (often air) |
Electrophilic Aromatic Substitution Reactions on the Pyrazine Core
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyrazine ring is an electron-deficient heteroaromatic system, which makes it inherently less reactive towards electrophiles compared to benzene. researchgate.netthieme-connect.de This low reactivity is further compounded in this compound by the presence of two strongly deactivating chloro substituents.
While the amino group at the C2 position is a powerful activating group for EAS, its effect is often diminished in the highly acidic conditions required for many standard electrophilic substitution reactions, such as nitration or sulfonation. Under such conditions, the basic nitrogen of the amine group can be protonated, forming an ammonium (B1175870) salt which is strongly deactivating. libretexts.org
Consequently, direct electrophilic substitutions like Friedel-Crafts reactions, nitration, or sulfonation are generally not considered convenient or effective methods for functionalizing the this compound core. thieme-connect.de Research on related halopyrazines indicates that electrophilic halogenation can be achieved, but often requires specific reagents or conditions, and the position of substitution is governed by the existing substituents. thieme-connect.de For instance, direct chlorination of pyrazine derivatives is a technically viable method but may require elevated temperatures and can result in mixtures of products. thieme-connect.de Given the combined deactivating effects of the chlorine atoms and the potential for amine protonation, the pyrazine core of this compound is highly resistant to classical electrophilic aromatic substitution.
Functional Group Interconversions of the Amine Moiety
The primary amine group at the C2 position is a key site for synthetic modification, allowing for a variety of functional group interconversions (FGIs). These transformations are crucial for building more complex molecules from the this compound scaffold.
Diazotization and Sandmeyer-Type Reactions
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. While some aminopyrazines can be resistant to standard diazotization conditions, the reaction is a well-established method for transforming amino-heterocycles. clockss.orgsci-hub.ru The resulting pyrazinyl-2-diazonium salt is a valuable intermediate that can undergo subsequent displacement reactions, most notably the Sandmeyer reaction. wikipedia.orgbohrium.com
The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This two-step sequence (diazotization followed by Sandmeyer reaction) provides a powerful method to replace the amine functionality on the pyrazine ring, a transformation highlighted in the synthesis of precursors to important molecules like Favipiravir, where a Sandmeyer diazotization/chlorination was a key step on a related aminopyrazine substrate. chemicalpapers.comresearchgate.net
| Precursor Type | Reagents | Product Type | Yield | Reference(s) |
| Aryl Diazonium Salt | CuCl | Aryl Chloride | - | wikipedia.orgmasterorganicchemistry.com |
| Aryl Diazonium Salt | CuBr | Aryl Bromide | - | wikipedia.orgmasterorganicchemistry.com |
| Aryl Diazonium Salt | CuCN | Aryl Cyanide | - | wikipedia.orgmasterorganicchemistry.com |
| 2-Aminopyrazine (B29847) Derivative | 1. NaNO₂, HBF₄; 2. Arylating agent | Diazobenzene | 90-98% | clockss.org |
| 2-Amino-3-bromo-5-cyanopyrazine | 1. t-BuONO, CuCl₂; 2. HCl | 2-Chloro-3-bromo-5-cyanopyrazine | 81% | researchgate.net |
Acylation and Sulfonylation
The nucleophilic amine group readily reacts with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or anhydrides, converts the amine into a more complex amide. organic-chemistry.org This transformation is often used to modify the electronic and steric properties of the molecule or as a protecting group strategy. libretexts.org For instance, the condensation of related 6-chloropyrazine-2-carboxylic acid chlorides with anilines yields a series of amides. researchgate.net
Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. rsc.org Sulfonamides are a significant class of compounds in medicinal chemistry. rsc.org The reaction can be performed under various conditions, including microwave irradiation in solvent-free systems, which offers a green and efficient protocol. rsc.org
| Reaction Type | Reactants | General Product | Key Conditions | Reference(s) |
| Acylation | Primary/Secondary Amine + Acyl Chloride/Anhydride | Amide | Base (e.g., pyridine) | organic-chemistry.org |
| Sulfonylation | Primary/Secondary Amine + Sulfonyl Chloride | Sulfonamide | Base (e.g., Et₃N), DMAP catalyst | beilstein-journals.org |
| Microwave-assisted Sulfonylation | Amine + Sulfonyl Chloride | Sulfonamide | Solvent-free, catalyst-free, microwave irradiation | rsc.org |
Radical Reactions Involving this compound Scaffolds
Homolytic or radical substitution reactions provide an alternative and effective pathway for the functionalization of electron-deficient heteroaromatic rings like pyrazine. thieme-connect.de Polychloroazines have been shown to be susceptible to homolytic chlorine substitution by alkyl radicals. clockss.org
A study on 5,6-dichloropyrazine-2,3-dicarbonitrile, a close structural analog of this compound, demonstrated its reactivity towards various alkyl radicals. clockss.org The reaction proceeds via a nucleophilic attack of the alkyl radical on the electron-deficient ring, leading to the substitution of a chlorine atom. The chlorine at a position ortho to a ring nitrogen is typically replaced. The reactivity of the alkyl radical was found to decrease in the order of adamantyl > tert-butyl > isopropyl. clockss.org These findings strongly suggest that this compound would undergo similar radical alkylation reactions, providing a method for introducing alkyl groups onto the pyrazine core via C-C bond formation.
Another potential radical-mediated transformation is photocatalytic hydrodehalogenation, which has been demonstrated for chloropyrazine using specific molybdenum complexes as photocatalysts. researchgate.net This suggests that the chlorine atoms on the this compound scaffold could potentially be removed or replaced under specific radical-generating conditions.
| Pyrazine Substrate | Radical Source (Precursor) | Product | Yield | Reference(s) |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Adamantyl radical (1-Adamantanecarboxylic acid) | 5-Adamantyl-6-chloropyrazine-2,3-dicarbonitrile | 71% | clockss.org |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | tert-Butyl radical (Pivalic acid) | 5-tert-Butyl-6-chloropyrazine-2,3-dicarbonitrile | 37% | clockss.org |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Isopropyl radical (Isobutyric acid) | 5-Isopropyl-6-chloropyrazine-2,3-dicarbonitrile | 18% | clockss.org |
Advanced Derivatization Strategies for 5,6 Dichloropyrazin 2 Amine
Formation of Amide and Imine Derivatives from the Amino Group
The primary amino group of 5,6-dichloropyrazin-2-amine is a key site for derivatization, readily undergoing reactions to form amides and imines. These transformations are fundamental in altering the electronic properties and steric profile of the molecule, which can significantly influence its biological activity.
Acylation of the amino group to form amides is a common strategy. This can be achieved by reacting this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the related methyl 3-amino-5,6-dichloropyrazine-2-carboxylate can be converted to its corresponding amide derivatives, highlighting a viable synthetic route. google.com This reaction introduces a carbonyl group adjacent to the pyrazine (B50134) ring, which can participate in further synthetic modifications or act as a hydrogen bond acceptor, a crucial feature for biological interactions. The acylation not only modifies the parent molecule but also serves as a protecting strategy for the amino group during subsequent reactions. geeksforgeeks.org
The condensation of the amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. researchgate.netthno.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. thno.org The resulting C=N double bond of the imine can be further reduced to a secondary amine through processes like reductive amination, thereby introducing a new chiral center and expanding the structural diversity of the derivatives. masterorganicchemistry.com The formation of imines is a reversible process, and the stability of the resulting imine can be influenced by the nature of the aldehyde or ketone used. researchgate.net
Cyclization Reactions to Fused Heterocyclic Systems
The strategic placement of reactive sites on the this compound core makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of the amino group and one or both of the chlorine atoms, leading to the formation of bicyclic and polycyclic structures with significant therapeutic and material science applications.
Synthesis of Pyrrolo[2,3-b]pyrazine Scaffolds
The pyrrolo[2,3-b]pyrazine scaffold, an analogue of the purine (B94841) core, is a significant target in medicinal chemistry. A powerful method for its synthesis from chloropyrazine precursors is the palladium-catalyzed Sonogashira coupling followed by heteroannulation. prepchem.comresearchgate.net This strategy involves the coupling of a terminal alkyne with the chloropyrazine at the C-6 position, followed by an intramolecular cyclization involving the amino group and the newly introduced alkyne moiety. lookchem.com Microwave-assisted conditions have been shown to improve the efficiency of this reaction. rsc.org While direct Sonogashira coupling on this compound can be challenging, derivatization of the amino group, for instance as a sulfonamide, can facilitate the reaction. lookchem.com
Another approach involves a one-pot multicomponent reaction of a related dinitrile derivative, 5,6-dichloropyrazine-2,3-dicarbonitrile, with hydrazine, phenylacetylene, and various aldehydes, catalyzed by a Pd-Cu system, to yield highly substituted 5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net
Construction of Imidazo[4,5-b]pyrazine Frameworks
The imidazo[4,5-b]pyrazine system, another purine isostere, is a common motif in bioactive molecules. The synthesis of this framework often starts with a 2,3-diaminopyrazine (B78566) derivative, which can be obtained from this compound through a sequence of amination steps. researcher.liferesearchgate.net The resulting 2,3-diamino-5,6-dichloropyrazine can then undergo cyclocondensation with various one-carbon electrophiles, such as aldehydes, orthoesters, or phosgene, to form the imidazole (B134444) ring. smolecule.comsemanticscholar.org
For example, the reaction of 2,3-diamino-5,6-dichloropyrazine with an aldehyde in the presence of an acid catalyst can yield 5,6-dichloro-1H-imidazo[4,5-b]pyrazine derivatives. scite.ai A patent describes the preparation of 5-substituted amino-6-chloro-1H-imidazo[4,5-b]pyrazin-2-ones from methyl 3-amino-5,6-dichloropyrazinoate, which involves amination at the 5-position followed by cyclization. semanticscholar.orggoogle.com
Development of Other Fused Polyheterocyclic Systems
Beyond pyrrolo- and imidazo-fused systems, this compound and its derivatives are valuable precursors for a variety of other polyheterocyclic scaffolds. For instance, the cyclization of 2,3-diamino-5,6-dichloropyrazine with thionyl chloride in the presence of pyridine (B92270) leads to the formation of 5,6-dichloro- prepchem.comresearcher.lifeCurrent time information in Bangalore, IN.thiadiazolo[3,4-b]pyrazine. prepchem.com This thiadiazole-fused pyrazine exhibits interesting electronic properties and can be further functionalized. arkat-usa.org
Furthermore, diazotization of an aminopyrazine followed by intramolecular cyclization is a common route to triazolo[4,5-b]pyrazines. mdpi.com While direct application to this compound requires careful control of reaction conditions, related dichloropyrazines have been successfully converted to triazolo[4,5-b]pyrazine derivatives, which have applications as dual c-Met/VEGFR-2 inhibitors.
Introduction of Diverse Chemical Functionalities via Linker Molecules
The chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic substitution, providing a handle to attach various linker molecules. This strategy is particularly useful for connecting the pyrazine core to other molecular entities, such as peptides, polymers, or fluorescent tags, thereby creating bifunctional or multifunctional molecules.
One notable application is the use of dichloropyrazines as linkers in bioconjugation. For instance, 2,6-dichloropyrazine (B21018) has been shown to undergo sequential reactions with glycine (B1666218) derivatives, suggesting its potential as a linker for peptide conjugation. uchile.cl This approach allows for the site-specific modification of biomolecules, introducing the pyrazine moiety which can impart desirable properties such as altered solubility, improved stability, or specific biological interactions. The two chlorine atoms can be displaced sequentially, allowing for the controlled introduction of two different functionalities.
Development of Polyfunctionalized Pyrazine Derivatives for Specific Applications
The derivatization strategies discussed above culminate in the generation of polyfunctionalized pyrazine derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science. By combining different synthetic transformations, researchers can fine-tune the electronic, steric, and physicochemical properties of the final compounds.
In medicinal chemistry, derivatives of this compound have been explored as potent inhibitors of various kinases, which are key targets in cancer therapy. For example, aminopyrazine derivatives have been identified as inhibitors of mitogen-activated protein kinase-interacting kinases (MNK1/2) and serine/threonine kinase (BRAF). semanticscholar.org The development of prepchem.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine derivatives has led to the discovery of dual c-Met/VEGFR-2 inhibitors with significant antitumor activity.
In the realm of materials science, the pyrazine core is a component of various fluorescent probes. The derivatization of this compound can lead to compounds with interesting photophysical properties. For instance, the reaction of dichloropyrazine derivatives can yield fluorescent dyes. These probes can be designed to respond to specific analytes or environmental conditions, making them valuable tools in chemical sensing and bioimaging. mdpi.comsioc-journal.cn
Computational and Advanced Spectroscopic Characterization of 5,6 Dichloropyrazin 2 Amine and Its Derivatives
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the molecular properties of pyrazine (B50134) derivatives. brieflands.comresearchgate.net These calculations offer a detailed picture of the electronic structure, molecular orbital energies, and reactivity, complementing experimental findings. materialsciencejournal.org
DFT calculations are widely employed to determine the optimized geometry and electronic properties of heterocyclic compounds like pyrazine derivatives. researchgate.netscholarsresearchlibrary.com A common approach involves using Becke's three-parameter hybrid functional (B3LYP) combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to perform the calculations in the gaseous phase. materialsciencejournal.orgals-journal.com This methodology has proven effective for accurately computing the geometric parameters (bond lengths and angles) and electronic structures of many organic molecules. scholarsresearchlibrary.commdpi.com
For 5,6-Dichloropyrazin-2-amine, DFT calculations would provide the optimized molecular structure, revealing the precise spatial arrangement of its atoms. The geometry optimizations for related pyrazine derivatives are typically performed without constraints on dihedral angles to find the lowest energy conformation. scholarsresearchlibrary.com The resulting data, including bond lengths and angles, are crucial for validating experimental structures, such as those obtained from X-ray diffraction.
Table 1: Representative Theoretical Geometric Parameters for a Pyrazine Ring Structure Note: This table is illustrative, based on typical DFT results for related pyrazine derivatives. Specific values for this compound would require dedicated computation.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C2-N1 | 1.34 |
| N1-C6 | 1.33 | |
| C6-C5 | 1.41 | |
| C5-N4 | 1.33 | |
| N4-C3 | 1.34 | |
| C3-C2 | 1.42 | |
| C2-N(H2) | 1.36 | |
| C5-Cl | 1.74 | |
| C6-Cl | 1.74 |
Data compiled from principles discussed in cited literature. scholarsresearchlibrary.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular stability; a larger gap implies higher stability and lower chemical reactivity. materialsciencejournal.orgresearchgate.net
In substituted chloropyrazines, the distribution of these orbitals is key to predicting reactivity. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazine ring, while the LUMO would be distributed across the electron-deficient ring system, particularly influenced by the electronegative chlorine atoms. researchgate.netwuxibiology.com Analysis of the molecular electrostatic potential (MEP) map, which is derived from DFT calculations, visually represents the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mdpi.com
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. als-journal.commdpi.com
Table 2: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Measures the electrophilic power of a molecule. |
Formulas sourced from references. materialsciencejournal.orgals-journal.commdpi.com
Computational studies are instrumental in predicting the reactivity and regioselectivity of reactions involving pyrazine derivatives. brieflands.com For this compound, the primary reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atoms act as leaving groups.
The regioselectivity of SNAr reactions on dichloropyrazines is heavily influenced by the nature of the substituent at the C2 position. researchgate.net The amino group (-NH2) is an electron-donating group (EDG). Theoretical studies on similar systems have shown that when an EDG is present at the C2 position, nucleophilic attack is directed preferentially to the C3 position. researchgate.net This preference can be rationalized by analyzing the calculated Fukui indices or by examining the LUMO, as the site of nucleophilic attack often corresponds to the atom with the largest LUMO coefficient. wuxibiology.comresearchgate.net The stability of potential intermediates and transition states can also be calculated using DFT to determine the most favorable reaction pathway. researchgate.net The dual chlorine atoms enhance the electrophilic character of the pyrazine ring, making it susceptible to nucleophilic attack.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density
Advanced Vibrational Spectroscopic Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of functional groups and the molecular skeleton.
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amino group (N-H), the pyrazine ring (C-N, C=N, C-C), and the carbon-chlorine (C-Cl) bonds. mdpi.com
For primary amines, two distinct N-H stretching bands typically appear in the region of 3300-3500 cm-1, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.commsu.edu The N-H bending (scissoring) vibration is expected between 1580 and 1650 cm-1. orgchemboulder.com The pyrazine ring itself has characteristic stretching vibrations that are observed in the 1000-1600 cm-1 range. researchgate.net C-Cl stretching vibrations typically appear in the fingerprint region, generally below 800 cm-1.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm-1) | Assignment | Type of Vibration |
| ~3450-3350 | N-H | Asymmetric Stretch |
| ~3350-3250 | N-H | Symmetric Stretch |
| ~1650-1580 | N-H | Bending (Scissoring) |
| ~1600-1400 | Pyrazine Ring | C=N, C=C Stretching |
| ~1335-1250 | C-N | Aromatic Amine Stretch |
| ~910-665 | N-H | Wagging |
| < 800 | C-Cl | Stretching |
Data compiled from established spectral ranges for amines and pyrazine derivatives. orgchemboulder.commsu.eduresearchgate.net
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in molecular polarizability. edinst.com It is particularly effective for observing symmetric vibrations and vibrations of the carbon skeleton. For a molecule like this compound, Raman spectroscopy would be sensitive to the pyrazine ring breathing modes and symmetric C-Cl stretching vibrations. researchgate.netedinst.com
In related molecules like 2,6-dichloropyrazine (B21018), a strong Raman signal for the ring breathing mode is reported around 1131 cm-1. researchgate.net The N-H stretching frequencies can also be observed in the Raman spectra of amines, often in good agreement with their IR counterparts. ias.ac.in The technique is well-suited for analyzing aqueous amine solutions, as the Raman scattering of water is weak. ondavia.com
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm-1) | Assignment | Type of Vibration |
| ~3450-3350 | N-H | Asymmetric & Symmetric Stretch |
| ~1600-1500 | Pyrazine Ring | Ring Stretching |
| ~1150-1100 | Pyrazine Ring | Ring Breathing Mode |
| < 800 | C-Cl | Symmetric Stretching |
Data compiled from spectroscopic data of related pyrazine compounds. researchgate.netias.ac.in
Computational Vibrational Analysis and Spectral Assignment
Computational vibrational spectroscopy serves as a powerful tool for understanding the molecular vibrations of this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of infrared (IR) and Raman spectra, which can then be correlated with experimental data for precise spectral assignment. arxiv.org
Methodology and Theoretical Framework The process typically involves optimizing the molecular geometry of the compound using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). conicet.gov.ar Following optimization, vibrational frequency calculations are performed to predict the wavenumbers and intensities of IR and Raman bands. It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors, thereby improving agreement with experimental results.
Vibrational Mode Assignment The vibrational spectrum of this compound is characterized by modes originating from the pyrazine ring, the amino group, and the carbon-chlorine bonds. Potential Energy Distribution (PED) analysis is crucial for assigning these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions. researchgate.net Studies on related substituted pyrazines and pyridines provide a basis for these assignments. researchgate.net For instance, the presence of chlorine atoms and the amino group significantly influences the frequencies of the pyrazine ring's breathing and deformation modes compared to the unsubstituted parent molecule. researchgate.net
Table 1: Predicted Vibrational Frequencies and Assignments for Substituted Pyrazines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Influence of Substituents |
| N-H Stretching | 3300-3500 | Sensitive to hydrogen bonding |
| C-H Stretching | 3000-3100 | Aromatic C-H vibrations |
| Ring C=N, C=C Stretching | 1400-1600 | Affected by electronic nature of substituents |
| Ring Breathing | 1000-1150 | Shifts based on substituent mass and electronics researchgate.net |
| C-Cl Stretching | 600-800 | Strong, characteristic vibrations |
| C-N (amino) Stretching | 1250-1350 | Coupled with other ring modes |
Note: This table is illustrative, based on general findings for substituted heterocycles. Specific values for this compound require dedicated experimental and computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives in solution. ¹H and ¹³C NMR spectra provide definitive confirmation of the substitution pattern on the pyrazine ring. mdpi.com
¹H and ¹³C NMR Analysis For this compound, the ¹H NMR spectrum is expected to show a single, distinct signal for the proton at the C3 position, appearing as a singlet due to the absence of adjacent protons. The chemical shift of this proton is influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine substituents. The ¹³C NMR spectrum would display four signals corresponding to the four chemically non-equivalent carbon atoms of the heterocyclic ring.
Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed for more complex derivatives to unambiguously assign all proton and carbon signals. numberanalytics.com Furthermore, NMR is used to study dynamic processes like prototropic tautomerism, which can occur in amino-substituted N-heterocycles and may lead to signal broadening or the observation of multiple species in equilibrium. mdpi.comresearchgate.net
Table 2: Representative NMR Data for a Substituted Aminopyrazine Scaffold
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.0 | s (singlet) | H-3 |
| ¹H | ~5.0 - 6.0 | br s (broad singlet) | -NH₂ |
| ¹³C | ~155 - 160 | - | C-2 |
| ¹³C | ~140 - 145 | - | C-6 |
| ¹³C | ~130 - 135 | - | C-5 |
| ¹³C | ~125 - 130 | - | C-3 |
Note: The chemical shifts are estimated based on data from related aminopyrazine structures. mdpi.com Actual values depend on the solvent and experimental conditions.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of this compound. rsc.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to verify the molecular formula. mdpi.comrsc.org
Isotopic Pattern and Fragmentation A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes results in a distinctive cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.
Fragmentation analysis provides further structural information. For aliphatic amines, a common fragmentation pathway is α-cleavage. libretexts.org In aromatic amines like this compound, fragmentation may involve the loss of chlorine atoms, elimination of HCN, or cleavage of the amino group, providing insights into the molecule's stability and bonding.
Table 3: Predicted Mass Spectrometry Data for this compound (C₄H₃Cl₂N₃)
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 163 | Molecular Ion |
| [M+2]⁺ | 165 | Molecular Ion with one ³⁷Cl |
| [M+4]⁺ | 167 | Molecular Ion with two ³⁷Cl |
| [M-Cl]⁺ | 128 | Loss of a chlorine atom |
| [M-HCN]⁺ | 136 | Loss of hydrogen cyanide |
Note: The m/z values correspond to the most abundant isotopes. The full spectrum would show clusters for each chlorine-containing fragment.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com Such studies offer precise measurements of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
A study on the coordination polymer formed between 2-amino-5,6-dichloropyrazine and copper(I) bromide has provided detailed structural data for the ligand itself. mdpi.com The analysis revealed that the 2-amino-5,6-dichloropyrazine ligand coordinates to the copper ion through the N4 nitrogen atom. mdpi.com
Table 4: Selected Intermolecular Hydrogen Bond Parameters for a 2-amino-5,6-dichloropyrazine Complex
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···Npz | ~0.86 | ~2.31 | ~3.10 | ~166 |
Data adapted from a study on a related coordination polymer. mdpi.com D = Donor, A = Acceptor, pz = pyrazine ring nitrogen.
Other Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Beyond the core techniques, a variety of other spectroscopic methods contribute to a full structural profile of this compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy : Provides experimental vibrational data that complements and validates computational analyses. FT-IR is particularly useful for identifying key functional groups like N-H and C-Cl bonds and studying hydrogen bonding in the solid state. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to investigate the electronic transitions within the molecule. The pyrazine ring possesses characteristic π→π* and n→π* transitions, the wavelengths and intensities of which are modulated by the chloro and amino substituents. rsc.org
Thermal Analysis : Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, melting point, and decomposition behavior of the compound and its derivatives. rsc.org
Surface-Enhanced Raman Spectroscopy (SERS) : A highly sensitive technique that can provide vibrational information from molecules adsorbed on metallic nanostructures. numberanalytics.com While not specifically reported for this compound, SERS offers potential for trace-level detection and surface interaction studies. numberanalytics.com
Applications of 5,6 Dichloropyrazin 2 Amine As a Synthetic Building Block
Precursors for Complex Heterocyclic Architectures
The structure of 5,6-Dichloropyrazin-2-amine is particularly well-suited for the construction of fused heterocyclic systems. These larger, multi-ring structures are of significant interest due to their diverse chemical properties and potential applications.
Pyrazine-fused architectures are a class of compounds that have garnered considerable attention in materials science. The incorporation of a pyrazine (B50134) ring into larger aromatic systems can influence the electronic and photophysical properties of the resulting molecules. This compound can be used as a key intermediate in the synthesis of these complex structures. For instance, it can serve as a precursor to 2,3-diamino-5,6-dichloropyrazine, a valuable but historically underexplored building block. researchgate.net A more accessible and selective three-step synthesis route to this diamino derivative has been developed, which avoids harsh reaction conditions. researchgate.net This improved synthesis involves a high-yielding dichlorination with N-chlorosuccinimide (NCS) followed by a regioselective amination. researchgate.net
The resulting 2,3-diamino-5,6-dichloropyrazine can then be used to construct fused systems like researchgate.netCurrent time information in Bangalore, IN.rsc.orgselenadiazolo[3,4-b]pyrazine. researchgate.net These fused heterocyclic systems have shown potential in material science applications. researchgate.net The ability to introduce various substituents onto the pyrazine ring allows for the fine-tuning of the electronic and optical properties of these materials.
Research has also focused on the synthesis of dipyrrolopyrazine (DPP) derivatives, which are valuable in organic optoelectronic materials. rsc.orgsemanticscholar.org Efficient methods have been developed for the synthesis of these compounds through regioselective amination reactions of dihalo-pyrrolopyrazines. rsc.orgsemanticscholar.org These protocols allow for the selective formation of either 2-amino- or 3-amino-pyrrolopyrazines. rsc.orgsemanticscholar.org The resulting pyrrolopyrazine scaffolds can be further converted into 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives using Sonogashira reactions. rsc.orgsemanticscholar.org Studies on the optical and thermal properties of these derivatives suggest that the 1,7-derivatives are promising materials for optoelectronic applications. rsc.orgsemanticscholar.org
The table below summarizes some key pyrazine-fused systems derived from precursors related to this compound and their potential applications.
| Fused System | Precursor | Synthetic Method | Potential Application |
| researchgate.netCurrent time information in Bangalore, IN.rsc.orgSelenadiazolo[3,4-b]pyrazine | 2,3-Diamino-5,6-dichloropyrazine | Cyclization | Material Science |
| Dipyrrolopyrazine (DPP) derivatives | Dihalo-pyrrolopyrazines | Regioselective amination | Optoelectronics |
| 1,7-Dihydrodipyrrolo[2,3-b]pyrazines | Pyrrolopyrazine scaffolds | Sonogashira reaction | Optoelectronics |
The reactivity of this compound allows for its use in the construction of diverse chemical libraries containing multi-cyclic pyrazine derivatives. These libraries are valuable resources for drug discovery and materials science research, providing a wide range of compounds for screening and evaluation. The synthesis of these complex molecules often involves multi-step reaction sequences.
For example, multi-cyclic pyrazine derivatives can be synthesized through various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are facilitated by the pyrazine core. researchgate.net The ability to perform these reactions allows for the introduction of a wide variety of functional groups and the construction of complex molecular architectures.
One strategy for creating diversified libraries involves the use of this compound as a starting material to generate key intermediates. These intermediates can then be subjected to a series of reactions to produce a range of final products. For instance, the chlorine atoms on the pyrazine ring can be selectively replaced with different nucleophiles, leading to a variety of substituted pyrazine derivatives. The amino group can also be modified or used as a handle for further functionalization. This approach allows for the systematic exploration of the chemical space around the pyrazine scaffold, leading to the discovery of new compounds with interesting properties.
The following table provides examples of reaction types used to generate diversified libraries of multi-cyclic pyrazine derivatives.
| Reaction Type | Reagents/Conditions | Outcome |
| Suzuki Coupling | Palladium catalyst, boronic acids | C-C bond formation |
| Buchwald-Hartwig Amination | Palladium catalyst, amines | C-N bond formation |
| Nucleophilic Aromatic Substitution | Various nucleophiles | Replacement of chlorine atoms |
| Condensation Reactions | Aldehydes, ketones | Formation of imines, enamines |
Synthesis of Pyrazine-Fused Systems with Tunable Properties
Scaffold for Catalytically Active Molecules
The pyrazine ring system is a known component of various ligands used in coordination chemistry and catalysis. researchgate.net this compound can serve as a scaffold for the synthesis of molecules designed to have catalytic activity. The nitrogen atoms in the pyrazine ring can coordinate to metal centers, while the substituents on the ring can be modified to influence the steric and electronic properties of the resulting metal complex.
By carefully designing the ligands derived from this compound, it is possible to create catalysts for a variety of chemical transformations. The development of new catalysts is a crucial area of research, with applications in pharmaceuticals, fine chemicals, and materials production. The use of pyrazine-based ligands offers the potential to create catalysts with unique reactivity and selectivity. For example, azaphthalocyanines, which can be synthesized from pyrazine derivatives, have been investigated for their catalytic properties. cuni.cz
Development of Optoelectronic Materials and Fluorescent Dyes
The unique electronic properties of the pyrazine ring make it an attractive component for the development of optoelectronic materials and fluorescent dyes. rsc.orgsemanticscholar.org this compound can be used as a starting material for the synthesis of compounds with tailored optical and electronic properties.
The incorporation of the pyrazine moiety into larger conjugated systems can lead to materials with interesting photophysical properties, such as strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes for biological imaging.
For instance, the synthesis of dipyrrolopyrazine derivatives, which can be accessed from precursors related to this compound, has been shown to yield materials with promising optical properties. rsc.orgsemanticscholar.org The ability to modify the substituents on the pyrazine ring allows for the fine-tuning of the emission color and quantum yield of these fluorescent materials. Furthermore, the synthesis of functionalized fluorescent dyes that can be coupled to amines and amino acids has been reported, highlighting the potential for creating biocompatible fluorescent labels. nih.govrsc.org
The table below highlights some examples of pyrazine-based materials and their potential applications in optoelectronics and fluorescence.
| Material Type | Key Feature | Potential Application |
| Dipyrrolopyrazine derivatives | Tunable optical properties | Organic Light-Emitting Diodes (OLEDs) |
| Pyrazine-fused aromatic compounds | Strong absorption/emission | Organic Photovoltaics (OPVs) |
| Functionalized pyrazine dyes | Biocompatibility | Fluorescent probes for bioimaging |
Role in the Synthesis of Specialty Chemicals and Intermediates
Beyond its applications in the synthesis of complex heterocyclic systems and functional materials, this compound also plays a role as an intermediate in the production of various specialty chemicals. Its reactive nature makes it a useful building block for introducing the pyrazine moiety into a wide range of organic molecules.
This compound serves as a precursor for the synthesis of other functionalized pyrazine derivatives that may not be readily available through other synthetic routes. For example, it can be converted into other di- and tri-substituted pyrazines through nucleophilic substitution or other functional group transformations. These specialty pyrazine derivatives can then be used as key intermediates in the synthesis of agrochemicals, pharmaceuticals, and other high-value chemical products. The availability of this compound provides a convenient entry point to a wide range of pyrazine-containing molecules with diverse applications.
Future Directions and Unexplored Research Avenues for 5,6 Dichloropyrazin 2 Amine
The chemical compound 5,6-Dichloropyrazin-2-amine stands as a pivotal intermediate in the synthesis of various heterocyclic structures. While it has established utility, its full potential remains to be unlocked. The future of this compound lies in the development of more sustainable and efficient synthetic methodologies, the expansion of its chemical diversity through novel reactions, and its application in cutting-edge areas of science and technology. This article explores the prospective research avenues that could define the next chapter for this compound.
Q & A
Q. What are the optimal synthetic routes for 5,6-Dichloropyrazin-2-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves chlorination of pyrazin-2-amine precursors or functionalization of dichloropyrazine intermediates. For example:
- Microwave-assisted synthesis (e.g., 3,6-dichloropyridazine functionalization ) can enhance regioselectivity and reduce reaction time.
- Cross-coupling reactions using catalysts like Pd(PPh₃)₄ under controlled temperatures (e.g., 150°C in DME:H₂O) improve efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor progress via TLC and confirm purity via HPLC (>98%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.8–8.2 ppm) and amine protons (δ 5.5–6.0 ppm). ¹³C NMR confirms chlorine substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 178.97) .
- FT-IR : N-H stretching (~3350 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) validate functional groups .
Q. How does this compound degrade under varying storage conditions, and what stabilizers are recommended?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for decomposition products (e.g., dechlorinated derivatives).
- Storage : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous solutions due to hydrolysis risks .
Q. What purification strategies resolve byproducts from this compound synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., mono-chlorinated analogs).
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates target compounds.
- Crystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to exclude high-molecular-weight contaminants .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict reactive sites. For example, C-5 and C-6 positions exhibit higher electrophilicity due to chlorine’s electron-withdrawing effects .
- Kinetic Studies : Vary reaction temperature and nucleophile concentration to determine rate constants (e.g., using pseudo-first-order kinetics) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?
Methodological Answer:
- Derivative Synthesis : Introduce substituents (e.g., alkyl, aryl) at the amine or pyrazine positions.
- Bioactivity Assays : Test against Gram-positive/negative bacteria (MIC assays) and eukaryotic cell lines (cytotoxicity via MTT). Correlate logP values (HPLC-derived) with membrane permeability .
- SAR Trends : Electron-donating groups at C-2 enhance activity, while bulky substituents reduce bioavailability .
Q. What advanced analytical methods quantify trace nitrosamine impurities in this compound batches?
Methodological Answer:
- LC-MS/MS : Use MRM mode (e.g., transition m/z 179 → 132 for nitrosamine detection) with a detection limit of 0.1 ppm.
- Sample Preparation : Solid-phase extraction (C18 cartridges) pre-concentrates impurities.
- Compliance : Follow EMA guidelines (e.g., Q&A 10 limits) and report results in ng/ppm with root-cause analysis .
Q. How can computational models predict the solubility and reactivity of this compound in non-aqueous solvents?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility parameters in DMSO, DMF, or THF using quantum-chemical descriptors.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
Q. What degradation pathways dominate under photolytic conditions, and how can they be mitigated?
Methodological Answer:
- Photolysis Studies : Expose to UV light (254 nm) and analyze via GC-MS for chlorinated breakdown products (e.g., pyrazine-dione).
- Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide coatings) .
Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?
Methodological Answer:
- Replication Studies : Repeat experiments under standardized conditions (e.g., ICH Q2 guidelines).
- Meta-Analysis : Use PubChem data (experimental vs. computed properties) to identify outliers .
- Error Sources : Validate solvent purity, temperature control, and instrumentation calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
